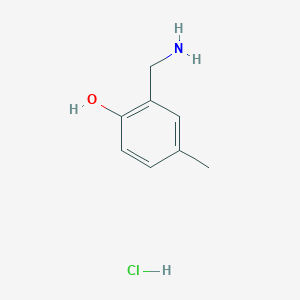

2-(Aminomethyl)-4-methylphenol hydrochloride

概要

説明

5-メチル-2-HOBA(塩酸塩)は、イソケタールスカベンジャーとしての役割で知られる化学化合物です。 マウスにおけるアンジオテンシンII誘発性収縮期血圧上昇の抑制の可能性について研究されています 。 この化合物の分子式はC8H12ClNOで、分子量は173.64 g/molです 。

準備方法

合成経路と反応条件

5-メチル-2-HOBA(塩酸塩)の合成は、通常、2-ヒドロキシベンジルアミンをメチル化剤と制御された条件下で反応させることから始まります。反応は塩酸の存在下で行われ、塩酸塩が生成されます。 温度や溶媒などの特定の反応条件は、目的の収率と純度によって異なる場合があります 。

工業的生産方法

5-メチル-2-HOBA(塩酸塩)の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、反応パラメータの精密な制御が含まれ、一貫した品質と収率が確保されます。 その後、結晶化やその他の分離技術によって精製され、最終製品が得られます 。

化学反応の分析

反応の種類

5-メチル-2-HOBA(塩酸塩)は、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて対応するキノンを生成する可能性があります。

還元: 還元反応によって、対応するアミン誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、アミン誘導体、置換フェノールなどがあり、使用される特定の反応条件と試薬によって異なります 。

科学研究における用途

5-メチル-2-HOBA(塩酸塩)は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、また反応性中間体のスカベンジャーとして使用されます。

生物学: この化合物は、酸化ストレスや炎症に関連する生物学的経路を調節する可能性について研究されています。

医学: 研究では、血圧を下げ、心臓血管疾患から保護する可能性が示されています。

科学的研究の応用

Medicinal Chemistry

Antiviral Activity : AMPH has shown potential in antiviral applications. A study indicated that derivatives of 2-amino-5-methylphenol, related to AMPH, exhibited inhibitory effects on poliovirus proliferation in Vero cells at specific concentrations .

Synthesis of Pharmaceuticals : AMPH serves as a precursor in synthesizing various pharmaceutical compounds. It is utilized in the preparation of tridentate Schiff base ligands and novel non-metallocene catalysts . These catalysts are crucial for polymerization processes, enhancing the efficiency of chemical reactions.

Dye Manufacturing

AMPH is prominently used in the formulation of oxidative hair dyes. It acts as a shade-adjustment agent, enabling the creation of vibrant color shades such as blond and gold. The stability of these dyes under various conditions (light, washing) is significantly enhanced by incorporating AMPH derivatives .

Table 1: Applications in Dye Manufacturing

| Application | Description |

|---|---|

| Hair Dyes | Used as a shade-adjustment agent for oxidative hair coloring products. |

| Color Stability | Improves wash fastness and light fastness of hair dyes, ensuring long-lasting color retention. |

Polymer Synthesis

AMPH is involved in synthesizing functionalized polymers and catalysts that are essential in various industrial applications. Its role as a ligand in coordination chemistry facilitates the development of new materials with tailored properties .

Table 2: Applications in Polymer Synthesis

| Application | Description |

|---|---|

| Catalyst Development | Used in synthesizing catalysts for ethylene (co-) polymerization processes. |

| Functionalized Polymers | Contributes to creating polymers with specific functionalities for diverse applications. |

Case Studies

Case Study 1: Antiviral Research

In a study focused on antiviral agents, derivatives of AMPH were evaluated for their efficacy against poliovirus. The compound demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Hair Dye Formulation

A formulation study highlighted the use of AMPH in oxidative hair dyes, where it was found to enhance color stability and vibrancy. The research concluded that AMPH derivatives could meet industry standards for performance in cosmetic applications .

作用機序

5-メチル-2-HOBA(塩酸塩)の作用機序には、脂質過酸化中に生成される反応性中間体であるイソケタールをスカベンジする能力が含まれます。これらの中間体を無害化することで、この化合物は酸化ストレスと炎症を軽減するのに役立ちます。 この作用は、酸化ストレスが重要な役割を果たす心臓血管疾患の文脈において特に重要です 。

類似の化合物との比較

類似の化合物

2-ヒドロキシベンジルアミン: 5-メチル-2-HOBA(塩酸塩)の合成における前駆体です。

4-メチル-2-HOBA: 類似のスカベンジング特性を持つ構造異性体です。

5-メチル-3-HOBA: 潜在的な生物活性を持つ別の異性体です.

独自性

5-メチル-2-HOBA(塩酸塩)は、イソケタールをスカベンジする特定の能力と、動物モデルにおける血圧低下効果を実証していることから、独特です。 5位にメチル基、2位にヒドロキシル基が存在するなどの構造的特徴が、その独特の化学的および生物学的特性に寄与しています .

類似化合物との比較

Similar Compounds

2-Hydroxybenzylamine: A precursor in the synthesis of 5-methyl-2-HOBA (hydrochloride).

4-Methyl-2-HOBA: A structural isomer with similar scavenging properties.

5-Methyl-3-HOBA: Another isomer with potential biological activity.

Uniqueness

5-methyl-2-HOBA (hydrochloride) is unique due to its specific ability to scavenge isoketals and its demonstrated efficacy in reducing blood pressure in animal models. Its structural features, such as the presence of a methyl group at the 5-position and a hydroxyl group at the 2-position, contribute to its distinct chemical and biological properties .

生物活性

2-(Aminomethyl)-4-methylphenol hydrochloride, also known as 4-methyl-2-(aminomethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article delves into its biological mechanisms, effects on various biological systems, and relevant research findings.

This compound is a cationic polymer that primarily targets bacterial membranes. Its mechanism of action involves disrupting the integrity of bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for use in antimicrobial formulations.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogenic bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Listeria monocytogenes | 16 µg/mL |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound in clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load, suggesting its potential as a topical antiseptic.

- Impact on Biofilm Formation : Another research study focused on the ability of this compound to inhibit biofilm formation in Escherichia coli. Results indicated that at sub-MIC concentrations, the compound could significantly reduce biofilm biomass, highlighting its potential application in preventing device-related infections .

- Synergistic Effects with Other Antibiotics : A recent investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The combination showed enhanced antibacterial activity against multidrug-resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

Safety and Toxicological Profile

While the antimicrobial properties are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate low cytotoxicity in human cell lines at therapeutic concentrations. However, further studies are necessary to fully understand its safety and potential side effects in vivo.

特性

IUPAC Name |

2-(aminomethyl)-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMHQAGNDIBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044714-53-4 | |

| Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。